molecular formula C12H12FNO B2854928 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole CAS No. 2197055-64-2

6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Cat. No.: B2854928
CAS No.: 2197055-64-2
M. Wt: 205.232
InChI Key: WFFDVZWPNGKFKX-UHFFFAOYSA-N
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Description

6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a chemical compound belonging to the indole family, characterized by its unique structure that includes a fluorine atom and a tetrahydrofuran moiety. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and tetrahydrofuran derivatives.

  • Reaction Conditions: The reaction conditions often include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the use of a palladium-catalyzed cross-coupling reaction.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as halides (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are employed under various conditions.

Major Products Formed:

Scientific Research Applications

6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand the role of indole derivatives in various biological processes.

  • Medicine: The compound has shown potential in medicinal chemistry, with studies investigating its pharmacological properties and therapeutic applications.

  • Industry: It is utilized in the chemical industry for the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism by which 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydrofuran moiety contribute to its binding affinity and selectivity towards these targets, leading to various biological activities.

Comparison with Similar Compounds

  • 6-Fluoroindole

  • 3-(Tetrahydrofuran-3-yl)indole

  • Other fluorinated indoles

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Properties

IUPAC Name

6-fluoro-3-(oxolan-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-9-1-2-10-11(6-14-12(10)5-9)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFDVZWPNGKFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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